An In-depth Technical Guide to the Physical Properties of (4-Bromo-3,5-difluorophenyl)methanol
An In-depth Technical Guide to the Physical Properties of (4-Bromo-3,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of the compound (4-Bromo-3,5-difluorophenyl)methanol. Intended for professionals in research and drug development, this document synthesizes key data, outlines experimental protocols for property determination, and offers insights into the structural and spectroscopic characteristics of this important chemical intermediate.
Introduction: The Significance of (4-Bromo-3,5-difluorophenyl)methanol in Modern Chemistry
(4-Bromo-3,5-difluorophenyl)methanol, a halogenated aromatic alcohol, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific electronic properties and reactivity, making it a valuable precursor in the development of novel pharmaceuticals and functional materials. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide delves into the fundamental physical characteristics that govern the handling, reactivity, and application of this versatile compound.
Core Physical Properties: A Tabulated Summary
Precise experimental determination of all physical properties for (4-Bromo-3,5-difluorophenyl)methanol is not extensively documented in publicly available literature. Therefore, the following table includes a combination of available data and scientifically grounded estimations based on structurally analogous compounds.
| Property | Value/Range | Source/Basis for Estimation |
| Molecular Formula | C₇H₅BrF₂O | [Calculated] |
| Molecular Weight | 223.01 g/mol | [Calculated][1][2] |
| CAS Number | 1256276-36-4 | [1][2] |
| Appearance | White to off-white solid or oil | Analogy to similar compounds |
| Melting Point | Estimated to be low; may be an oil at room temperature | Based on the observation that the structurally similar (4-Bromo-2,3-difluorophenyl)methanol is an oil at room temperature.[3] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Based on the properties of similar aromatic alcohols like 4-Bromobenzyl alcohol. |
Molecular Structure and its Implications
The physical properties of (4-Bromo-3,5-difluorophenyl)methanol are a direct consequence of its molecular architecture. The interplay of the hydroxyl group, the aromatic ring, and the halogen substituents dictates its intermolecular forces and, consequently, its macroscopic behavior.
Caption: 2D structure of (4-Bromo-3,5-difluorophenyl)methanol.
The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that significantly influences the melting and boiling points. The fluorine atoms, being highly electronegative, create a dipole moment within the molecule and can participate in weaker dipole-dipole interactions. The bulky bromine atom further contributes to the overall molecular size and van der Waals forces.
Experimental Methodologies for Physical Property Determination
To ensure scientific rigor, the physical properties of (4-Bromo-3,5-difluorophenyl)methanol should be determined using standardized experimental protocols. The following sections detail the methodologies for key physical property measurements.
Melting Point Determination
The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of high purity, while a broad range suggests the presence of impurities.
Protocol:
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Sample Preparation: A small amount of the crystalline (4-Bromo-3,5-difluorophenyl)methanol is finely crushed into a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and structural integrity of (4-Bromo-3,5-difluorophenyl)methanol.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by coupling to the fluorine atoms.
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Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O, typically appearing between δ 2.0-4.0 ppm, with its exact chemical shift being concentration-dependent.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, appearing as doublets. The carbon attached to the bromine will be shifted to a higher field.
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Methylene Carbon (-CH₂OH): A signal in the region of δ 60-70 ppm.
Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of (4-Bromo-3,5-difluorophenyl)methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Spectral Features:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[3]
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C-H Stretch (Aromatic): Medium to weak absorptions typically above 3000 cm⁻¹.[3]
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C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region from the methylene group.
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C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.
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C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.
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C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Protocol for IR Analysis (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
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Background Scan: Record a background spectrum of the empty ATR accessory.
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Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Safety, Handling, and Storage
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
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Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-Bromo-3,5-difluorophenyl)methanol is a valuable chemical intermediate with physical properties that are dictated by its unique molecular structure. This guide has provided a comprehensive overview of its known and estimated physical characteristics, detailed methodologies for their experimental determination, and essential safety information. A thorough understanding of these properties is paramount for the successful and safe utilization of this compound in research and development endeavors.
References
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PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]
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IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]
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Symax Laboratories. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from IndiaMART. [Link]
